molecular formula C11H7Cl2F3N4O2S B1222494 2,3-dichloro-N'-[4-(trifluoromethyl)-2-pyrimidinyl]benzenesulfonohydrazide

2,3-dichloro-N'-[4-(trifluoromethyl)-2-pyrimidinyl]benzenesulfonohydrazide

Cat. No. B1222494
M. Wt: 387.2 g/mol
InChI Key: YHJVDKQEGUEPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N'-[4-(trifluoromethyl)-2-pyrimidinyl]benzenesulfonohydrazide is a sulfonamide.

Scientific Research Applications

Synthesis and Anticancer Activity

2,3-dichloro-N'-[4-(trifluoromethyl)-2-pyrimidinyl]benzenesulfonohydrazide derivatives are synthesized using microwave-assisted condensation, yielding compounds with potential anticancer activity. For instance, specific derivatives have shown promising anticancer activity against ovarian and liver cancer cell lines, highlighting their potential therapeutic applications in oncology (Kumar et al., 2015).

Structural and Supramolecular Analysis

The structural and supramolecular characteristics of similar compounds have been extensively studied, providing insights into their chemical behavior and interactions. For example, crystal structure analyses reveal the geometrical and molecular interactions that contribute to the stability and reactivity of these compounds, which can inform further chemical synthesis and design (Ozochukwu et al., 2021).

Environmental and Analytical Chemistry Applications

Derivatives of 2,3-dichloro-N'-[4-(trifluoromethyl)-2-pyrimidinyl]benzenesulfonohydrazide also find applications in environmental and analytical chemistry. For instance, some derivatives are used for the detection of heavy metals in environmental samples, demonstrating their utility in monitoring and addressing environmental pollution (Rahman et al., 2020).

properties

Product Name

2,3-dichloro-N'-[4-(trifluoromethyl)-2-pyrimidinyl]benzenesulfonohydrazide

Molecular Formula

C11H7Cl2F3N4O2S

Molecular Weight

387.2 g/mol

IUPAC Name

2,3-dichloro-N'-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonohydrazide

InChI

InChI=1S/C11H7Cl2F3N4O2S/c12-6-2-1-3-7(9(6)13)23(21,22)20-19-10-17-5-4-8(18-10)11(14,15)16/h1-5,20H,(H,17,18,19)

InChI Key

YHJVDKQEGUEPTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NNC2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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